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Compound of Interest

Compound Name: Vatalanib

Cat. No.: B1682193 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of Vatalanib (also known as PTK787 or ZK

222584), a multi-targeted tyrosine kinase inhibitor. The information is intended for researchers,

scientists, and drug development professionals, offering detailed data on its chemical

properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Pharmacological Properties
Vatalanib is an orally bioavailable anilinophthalazine derivative that acts as a potent inhibitor of

angiogenesis, the formation of new blood vessels, a critical process in tumor growth and

metastasis.[1][2]

Identifier Value Reference

CAS Number 212141-54-3 [3]

Molecular Formula C20H15ClN4 [3]

Mechanism of Action and Target Profile
Vatalanib functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting Vascular

Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor

(PDGFR), and c-Kit.[1][2][4] By inhibiting these receptors, Vatalanib effectively blocks the

downstream signaling pathways that lead to endothelial cell proliferation, migration, and
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survival, which are essential for angiogenesis.[5] The primary targets and their corresponding

in vitro inhibitory concentrations (IC50) are summarized below.

Target IC50 (nM) Reference

VEGFR-2 (KDR) 37 [6]

VEGFR-1 (Flt-1) 77 [7]

VEGFR-3 (Flt-4) 190 [4]

PDGFRβ 580 [6]

c-Kit 730 [6]

The inhibition of VEGFR-2 is considered the most significant for Vatalanib's anti-angiogenic

effects.[1][5] Downstream signaling cascades affected by Vatalanib include the MAPK/ERK,

AKT, and JUN pathways.[4]

Signaling Pathway Diagram
The following diagram illustrates the signaling pathway inhibited by Vatalanib.
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Caption: Vatalanib inhibits VEGFR, PDGFR, and c-Kit, blocking downstream pro-angiogenic

signaling.
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Experimental Protocols
In Vitro Kinase Assay
This protocol outlines the methodology for determining the in vitro inhibitory activity of

Vatalanib against target kinases.

Objective: To quantify the IC50 value of Vatalanib for specific receptor tyrosine kinases.

Materials:

Recombinant GST-fused kinase domains (e.g., VEGFR-2, PDGFRβ)

γ-[33P]ATP

Poly-(Glu:Tyr 4:1) peptide substrate

96-well filter plates

Kinase buffer (20 mM Tris-HCl pH 7.5, 1-3 mM MnCl2, 3-10 mM MgCl2, 1 mM DTT, 10 μM

sodium vanadate)

Vatalanib stock solution in DMSO

EDTA solution (250 mM)

0.5% H3PO4 wash buffer

Ethanol

Scintillation cocktail

Procedure:

Prepare serial dilutions of Vatalanib in the kinase buffer.

In a 96-well plate, add the recombinant kinase, the poly-(Glu:Tyr 4:1) substrate, and the

Vatalanib dilution (or DMSO for control).
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Initiate the kinase reaction by adding γ-[33P]ATP.

Incubate the plate at ambient temperature for 10 minutes.

Stop the reaction by adding EDTA solution.

Transfer a portion of the reaction mixture to a 96-well filter plate with a polyvinylidene

difluoride membrane.

Wash the membrane extensively with 0.5% H3PO4 to remove unincorporated γ-[33P]ATP.

Rinse the membrane with ethanol and allow it to dry.

Add scintillation cocktail to each well and measure the radioactivity using a scintillation

counter.

Calculate the percentage of inhibition for each Vatalanib concentration relative to the control

and determine the IC50 value using linear regression analysis.[6]

Endothelial Cell Proliferation Assay (BrdU Incorporation)
This protocol describes a method to assess the effect of Vatalanib on VEGF-induced

endothelial cell proliferation.

Objective: To measure the inhibitory effect of Vatalanib on the proliferation of human umbilical

vein endothelial cells (HUVECs).

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Gelatin-coated 96-well plates

HUVEC growth medium

Basal medium with 1.5% FCS

Recombinant human VEGF
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Vatalanib stock solution in DMSO

BrdU labeling solution

Fixation solution

Peroxidase-labeled anti-BrdUrd antibody

3,3′5,5′-tetramethylbenzidine (TMB) substrate

Spectrophotometer

Procedure:

Seed HUVECs in gelatin-coated 96-well plates and incubate for 24 hours.

Replace the growth medium with basal medium containing VEGF (e.g., 50 ng/mL) and

varying concentrations of Vatalanib (or DMSO for control).

Incubate the cells for 24 hours.

Add BrdU labeling solution to each well and incubate for an additional 24 hours.

Fix the cells and add the peroxidase-labeled anti-BrdUrd antibody.

Add TMB substrate and measure the absorbance at 450 nm using a spectrophotometer.

The absorbance is proportional to the amount of BrdU incorporated, which reflects cell

proliferation. Calculate the IC50 of Vatalanib for inhibiting VEGF-induced proliferation.[6]

In Vivo and Clinical Data Summary
Vatalanib has been evaluated in numerous preclinical and clinical studies. In vivo studies using

xenograft models of various human carcinomas in nude mice have demonstrated that oral

administration of Vatalanib (25-100 mg/kg daily) can inhibit tumor growth and metastasis.[6]

Clinical data from the CONFIRM 1 and 2 phase III trials in patients with metastatic colorectal

cancer, where Vatalanib was added to FOLFOX chemotherapy, are summarized below.
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Endpoint

CONFIRM 1

(Vatalanib +

FOLFOX vs.

Placebo + FOLFOX)

CONFIRM 2

(Vatalanib +

FOLFOX vs.

Placebo + FOLFOX)

Reference

Progression-Free

Survival (Hazard

Ratio)

0.88 0.83 [3]

Overall Survival

(Hazard Ratio)
1.08 1.00 [3]

Response Rate in

High Vascular Density

Tumors

Increased from 15%

to 50% with Vatalanib
- [7]

While the primary endpoints for overall survival were not met in the broader population,

subgroup analyses suggested potential clinical benefit in patients with high lactate

dehydrogenase (LDH) levels or tumors with high vascular density.[7][8]

Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the preclinical evaluation of

Vatalanib.
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Caption: Preclinical to clinical evaluation workflow for Vatalanib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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